3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

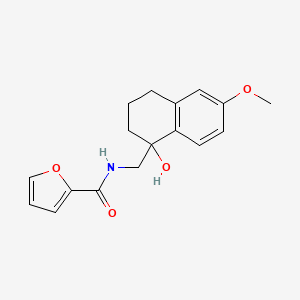

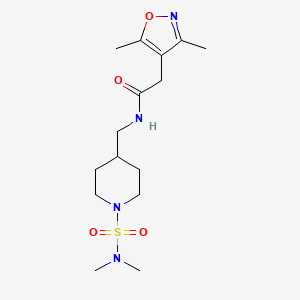

The compound “3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one” appears to contain an azetidine group and a tetrahydroquinazoline group. Azetidine is a four-membered ring with one nitrogen atom and three carbon atoms . Tetrahydroquinazoline is a bicyclic compound containing a benzene ring fused to a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the azetidine and tetrahydroquinazoline groups. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azetidine and tetrahydroquinazoline groups. Azetidines are known to participate in reactions such as ring-opening reactions . Tetrahydroquinazolines can undergo reactions like oxidation and reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could contribute to its ring-strain energy .

科学的研究の応用

Antimicrobial Activities

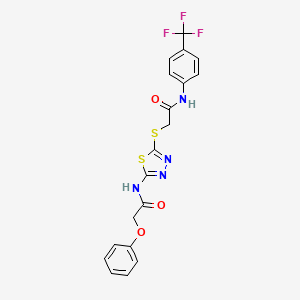

Research into 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one and its derivatives highlights their potent antimicrobial properties. Synthesized compounds containing the azetidinone moiety have been shown to exhibit significant antibacterial and antifungal activities against a variety of strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains. Notably, the structure-activity relationship analysis indicates that specific substitutions on the azetidinone ring can significantly influence antimicrobial efficacy, providing insights into the design of more potent derivatives (Desai & Dodiya, 2014; Lokh, Wala, & Patel, 2013).

Antibacterial Applications Against Gram-positive and Gram-negative Bacteria

Azetidinone derivatives have demonstrated exceptional antibacterial activities, notably against Gram-positive as well as challenging Gram-negative bacteria like Haemophilus influenzae and Moraxella catarrhalis. The structural modifications, particularly the introduction of azole moieties, have been crucial in expanding the spectrum of activity of these compounds. This advancement could pave the way for the development of novel antibacterial agents capable of addressing the increasing issue of antibiotic resistance. The observed differences in antibacterial activity based on substituent effects provide valuable information for the rational design of new compounds with enhanced efficacy and broader antibacterial spectrum (Genin et al., 2000).

Potential in Cancer Treatment

Azetidinone-containing compounds have shown promising results in cancer treatment. The discovery of compounds like AZD9833, which acts as a selective estrogen receptor degrader and antagonist, indicates the potential of azetidinone derivatives in the treatment of ER+ breast cancer. This compound has demonstrated a comparable pharmacological profile to fulvestrant in degrading ERα in cell lines, with favorable physicochemical and preclinical pharmacokinetic properties, leading to its advancement into clinical trials. Such findings underscore the therapeutic potential of azetidinone derivatives in oncology, offering a new avenue for the development of cancer therapeutics (Scott et al., 2020).

特性

IUPAC Name |

3-(azetidin-3-yl)-1,4-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c15-11-13-10-4-2-1-3-8(10)7-14(11)9-5-12-6-9/h1-4,9,12H,5-7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZRDGBOCXDONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(phenoxymethyl)cyclopropyl]propanamide](/img/structure/B2890670.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)

![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)